2,4-Dihydroxybenzaldehyde

Overview

Description

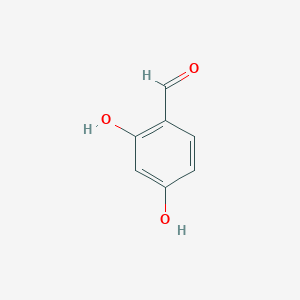

2,4-Dihydroxybenzaldehyde, also known as β-resorcylaldehyde, is a phenolic aldehyde, a chemical compound with the formula C7H6O3 . It is an isomer of protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) .

Synthesis Analysis

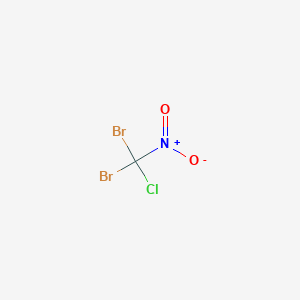

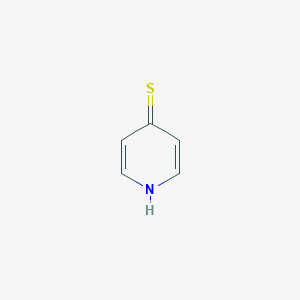

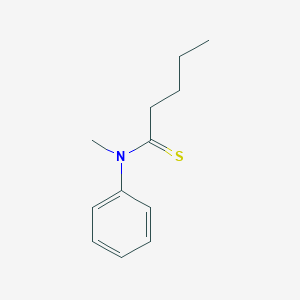

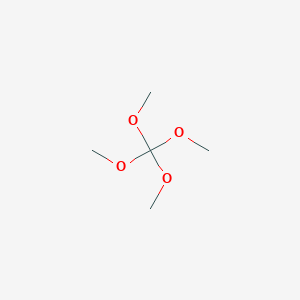

An efficient synthesis of 2,4-dihydroxybenzaldehyde from resorcinol via the Vilsmeier-Haack reaction has been developed . Either phosphorous oxychloride/DMF or oxalyl chloride/DMF produces 2,4-dihydroxybenzaldehyde in yields of 65–75% .Molecular Structure Analysis

The molecular formula of 2,4-Dihydroxybenzaldehyde is C7H6O3 . The IUPAC name is 2,4-dihydroxybenzaldehyde . The InChI is InChI=1S/C7H6O3/c8-4-5-1-2-6 (9)3-7 (5)10/h1-4,9-10H .Chemical Reactions Analysis

2,4-Dihydroxybenzaldehyde undergoes regioselective mono-benzylation reaction under extremely mild basic conditions . It also undergoes condensation reaction with isonicotinic acid hydrazide in methanol to yield 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone, a new fluorescent reagent .Physical And Chemical Properties Analysis

The molecular weight of 2,4-Dihydroxybenzaldehyde is 138.12 g/mol . It is a dihydroxybenzaldehyde that is resorcinol which has been substituted by a formyl group para to one of the hydroxy groups .Scientific Research Applications

Low-Temperature Curing of Natural Rubber

2,4-Dihydroxybenzaldehyde (DHB): has been identified as a novel agent for the low-temperature curing of natural rubber. This process enhances the crosslinking between the rubber molecular chains, leading to improved thermal and tensile properties . The addition of DHB results in increased thermal stability and activation energy of degradation, as well as superior tensile strength and elasticity .

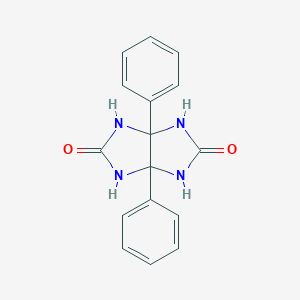

Synthesis of Schiff Bases for Biological Activities

DHB is used in the synthesis of Schiff bases, which exhibit a range of biological activities. These activities include antioxidant, antibacterial, antifungal, and enzyme inhibition properties . The synthesized Schiff bases derived from DHB have shown potential as inhibitors for cholinesterase, which is significant in the treatment of neurodegenerative diseases .

Antioxidative and Antibacterial Agent

DHB possesses potent antioxidative and antibacterial activities. It is utilized in the synthesis of compounds like ethyl 3,5-dibromo-2,4-dihydroxycinnamate, which are important in the development of new therapeutic agents .

DNA Interaction Studies

The interaction of DHB-based compounds with DNA has been a subject of research. Studies have shown that these compounds bind efficiently with DNA, which is crucial for understanding the mechanism of action of potential pharmaceuticals .

Enzyme Inhibition for Therapeutic Applications

DHB-derived compounds have been studied for their enzyme inhibition capabilities. They are particularly noted for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, enzymes associated with Alzheimer’s disease .

Development of Bioactive Compounds

DHB serves as a building block for the development of various bioactive compounds. These compounds have applications in medicinal chemistry, where they are used to create specialty chemicals and drugs .

Specialty Chemicals and Dyes

The chemical structure of DHB makes it a valuable precursor in the synthesis of specialty chemicals and dyes. Its reactivity and functional groups allow for the creation of complex molecules with specific properties .

Material Science and Engineering

DHB is involved in the chemical modification of materials to enhance their properties. For example, its role in the curing of natural rubber leads to products with better stability and suitability for sophisticated engineering applications .

Mechanism of Action

Target of Action

2,4-Dihydroxybenzaldehyde, also known as β-resorcylaldehyde, is a phenolic aldehyde It has been used in the synthesis of schiff bases, which have been found to inhibit cholinesterase .

Mode of Action

It has been observed to undergo regioselective mono-benzylation reaction under extremely mild basic conditions . It also undergoes condensation reaction with isonicotinic acid hydrazide in methanol to yield 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone, a new fluorescent reagent .

Biochemical Pathways

The compound is a potential building block for bioactive compounds, specialty chemicals, and dyes .

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed in the body.

Result of Action

Its derivatives have shown potential as antioxidants, antibacterials, antifungals, enzyme inhibitors, and dna interactors .

Action Environment

It is known that the compound is soluble in water , which could influence its distribution and action in aqueous environments within the body.

Safety and Hazards

2,4-Dihydroxybenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

properties

IUPAC Name |

2,4-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNJCFABHJZSKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021806 | |

| Record name | 2,4-Dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dihydroxybenzaldehyde | |

CAS RN |

95-01-2 | |

| Record name | 2,4-Dihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Resorcylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIHYDROXYBENZALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2,4-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIHYDROXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/772JOF6LZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | keratan sulfate II (core 2-linked), degradation product 1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

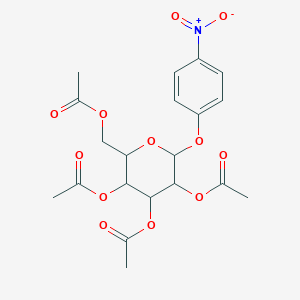

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,4-Dihydroxybenzaldehyde?

A1: 2,4-Dihydroxybenzaldehyde possesses the molecular formula C7H6O3 and a molecular weight of 138.12 g/mol.

Q2: How is the structure of 2,4-Dihydroxybenzaldehyde confirmed using spectroscopic techniques?

A2: Several spectroscopic techniques are employed to characterize 2,4-DHB. Infrared (IR) spectroscopy reveals characteristic peaks for the hydroxyl (O-H), aldehyde (C=O), and aromatic C=C bonds. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, provides detailed information about the hydrogen and carbon environments within the molecule. []

Q3: How does the structure of 2,4-DHB affect its material compatibility and stability in different applications?

A3: The presence of hydroxyl groups in 2,4-DHB influences its solubility and interaction with various materials. For instance, it can form complexes with metal ions, impacting its stability and behavior in different solvents. []

Q4: Does 2,4-DHB exhibit any catalytic properties?

A4: While 2,4-DHB itself might not be a potent catalyst, derivatives like chitosan-supported tin complexes incorporating 2,4-DHB have demonstrated catalytic activity in Baeyer-Villiger oxidation reactions, converting ketones to lactones or esters. []

Q5: Have computational methods been used to study 2,4-DHB?

A5: Yes, Density Functional Theory (DFT) calculations have been employed to understand the reactivity of 2,4-DHB in the Biginelli reaction, revealing a decreased reactivity compared to 4-hydroxybenzaldehyde due to the presence of the hydroxyl group in the ortho position. []

Q6: How do structural modifications of 2,4-DHB, like alkylation or formation of Schiff bases, impact its activity?

A6: Research on thiosemicarbazone derivatives of 2,4-DHB demonstrated that increasing the hydrophobicity of the N(4) substituent generally enhanced biological properties like DNA binding, nucleolytic activity, and antimicrobial activity. []

Q7: What is the impact of incorporating 2,4-DHB into polymers?

A7: Incorporating 2,4-DHB into polymers like chitosan can impart chelating properties, enabling the removal of heavy metal ions like Cu(II) and Cd(II) from solutions. []

Q8: Are there specific formulation strategies to enhance the stability or bioavailability of 2,4-DHB derivatives?

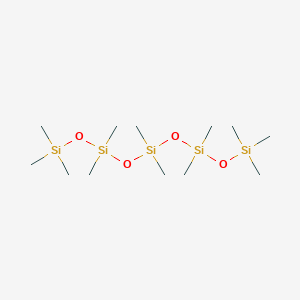

A8: Research on polydimethylsiloxane/silica composites containing lanthanum complexed with 2,4-DHB-modified silica indicated that varying the molar ratios of reactants significantly affected the fluorescence properties. [] This suggests that formulation optimization can modulate the properties and behavior of 2,4-DHB-containing materials.

Q9: What analytical methods are commonly used to detect and quantify 2,4-DHB and its derivatives?

A9: A range of analytical techniques is employed to characterize and quantify 2,4-DHB, including:

- Spectroscopy: IR, UV-Vis, and NMR provide structural information. [, , , , , ]

- Elemental Analysis: Determines the elemental composition of compounds. [, , , ]

- Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of 2,4-DHB and its derivatives. [, ]

- X-ray Diffraction: Used to determine crystal structures of solid-state compounds containing 2,4-DHB. [, , , , ]

- Electrochemical Techniques: Cyclic voltammetry can be used to study the electrochemical behavior of 2,4-DHB complexes. []

Q10: Has 2,4-DHB shown any promising biological activities?

A10: Research indicates that 2,4-DHB exhibits various biological activities:

- Antioxidant Activity: 2,4-DHB isolated from Rhus verniciflua heartwoods displayed potent antioxidant activity, comparable to or exceeding the synthetic antioxidant BHT in DPPH radical scavenging assays. []

- Anti-Inflammatory and Anti-Nociceptive Effects: Studies demonstrated significant in vivo anti-inflammatory activity in mice models. []

- Anti-Angiogenic Activity: Exhibited significant inhibition of angiogenesis in chick chorioallantoic membrane (CAM) assays. []

- Cytotoxicity: A novel compound derived from 2,4-DHB, (Z)-3-{(3-acetyl-2-hydroxyphenyl)diazenyl}-2,4-dihydroxybenzaldehyde, isolated from the fungus Xylaria psidii, displayed moderate cytotoxicity against a human lung cancer cell line (NCI-H292). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b](/img/structure/B120675.png)